Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate
CAS No.: 13311-43-8
Cat. No.: VC15918480
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13311-43-8 |
|---|---|
| Molecular Formula | C13H13N3O3 |
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | ethyl 2-hydroxyimino-3-quinoxalin-2-ylpropanoate |
| Standard InChI | InChI=1S/C13H13N3O3/c1-2-19-13(17)12(16-18)7-9-8-14-10-5-3-4-6-11(10)15-9/h3-6,8,18H,2,7H2,1H3 |
| Standard InChI Key | NYFJHQLEBYNMKH-UHFFFAOYSA-N |
| Isomeric SMILES | CCOC(=O)/C(=N\O)/CC1=NC2=CC=CC=C2N=C1 |
| Canonical SMILES | CCOC(=O)C(=NO)CC1=NC2=CC=CC=C2N=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Identity
Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-yl-propanoate (CAS: 90559-53-8) has the molecular formula C₁₃H₁₂N₄O₃ and a molecular weight of 272.27 g/mol . Its IUPAC name is ethyl (2E)-2-hydroxyimino-3-(quinoxalin-2-yl)propanoate, reflecting the ester functional group, hydroxyimino oxime, and quinoxaline ring system.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| SMILES | CCOC(=O)/C(=N/O)/CC1=NC=CN=C1 | |
| InChIKey | UTEGWYBRUCAODM-XYOKQWHBSA-N | |
| Molecular Weight | 272.27 g/mol |
The compound’s geometry is defined by the E-configuration of the hydroxyimino group, which influences its reactivity and intermolecular interactions . The quinoxaline ring contributes aromaticity and planar rigidity, enabling π-π stacking in crystalline phases.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-yl-propanoate typically involves multi-step reactions starting from quinoxaline derivatives. A representative pathway includes:
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Quinoxaline Functionalization: 2-Chloroquinoxaline undergoes nucleophilic substitution with a dithiocarbamate reagent to introduce a thiol group .
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Oxime Formation: The thiol intermediate reacts with hydroxylamine under acidic conditions to form the hydroxyimino group .
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Esterification: Propanoic acid is esterified with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) to yield the final product .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiol Introduction | N-Cyclohexyldithiocarbamate, CHCl₃, reflux | 69% |
| Oxime Formation | NH₂OH·HCl, NaOAc, ethanol, 60°C | 82% |
| Esterification | Ethanol, H₂SO₄, reflux | 75% |
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to optimize yield and purity. Catalytic hydrogenation and solvent recovery systems are integrated to minimize waste .
Physicochemical Properties
Spectral Data
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¹H NMR (DMSO-d₆): δ 8.48–8.37 (m, ArH), 7.85–7.78 (m, ArH), 4.21 (q, J=7.1 Hz, OCH₂CH₃), 3.52 (s, CH₂) .
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. It is stable under inert atmospheres but prone to hydrolysis in acidic or alkaline media .
Chemical Reactivity and Derivatives
Key Reactions
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Reduction: The hydroxyimino group reduces to an amine using NaBH₄, forming ethyl 2-amino-3-quinoxalin-2-yl-propanoate .
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Hydrolysis: The ester group hydrolyzes in aqueous NaOH to yield the carboxylic acid derivative .
Biologically Active Derivatives
Hydrazide derivatives synthesized from this compound demonstrate anticonvulsant activity in murine models (ED₅₀ = 32–40 mg/kg) .
Research Applications
Pharmaceutical Development
Quinoxaline derivatives are explored as kinase inhibitors and antimicrobial agents. The hydroxyimino group enhances metal-chelating properties, relevant in metalloenzyme targeting .
Material Science
The compound’s planar structure facilitates use in organic semiconductors and fluorescent probes .
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